Zaprinast
Descripción general
Descripción
Zaprinast es un compuesto sintético conocido por su función como inhibidor de la fosfodiesterasa. Inicialmente se desarrolló como un candidato a fármaco clínico, pero no llegó al mercado. Sirvió como precursor para el desarrollo de otros inhibidores de la fosfodiesterasa, como el sildenafilo. This compound es selectivo para los subtipos PDE5, PDE6, PDE9 y PDE11 .
Aplicaciones Científicas De Investigación
Zaprinast tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de referencia en el estudio de los inhibidores de la fosfodiesterasa.
Biología: Investigado por sus efectos en las vías de señalización celular que involucran monofosfato de guanosina cíclico.
Medicina: Explorado por sus posibles efectos terapéuticos en afecciones como la malaria y la enfermedad de Parkinson
Mecanismo De Acción
Zaprinast ejerce sus efectos al inhibir las enzimas fosfodiesterasa, que son responsables de la descomposición del monofosfato de guanosina cíclico. Al inhibir estas enzimas, this compound aumenta los niveles de monofosfato de guanosina cíclico, lo que lleva a varios efectos fisiológicos.
Análisis Bioquímico
Biochemical Properties
Zaprinast interacts with various enzymes and proteins in biochemical reactions. It is a selective inhibitor of cyclic GMP (cGMP)-dependent phosphodiesterases . It has been shown to inhibit the growth of asexual blood-stage malaria parasites (P. falciparum) in vitro . It also inhibits PfPDE1, a P. falciparum cGMP-specific phosphodiesterase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress oxidative stress (OS)-induced cell death . In rat microglial cells, this compound enhances the secretion of TNF-alpha and IL-1beta and the expression of iNOS and MHC class II molecules .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits phosphodiesterases and activates GPR35, an orphan G-protein-coupled receptor . It also inhibits the mitochondrial pyruvate carrier .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It has been shown to reduce cellular 2-hydroxyglutarate (2HG) levels by inhibiting the upstream enzyme glutaminase (GLS) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies with DJ-1β mutant flies, this compound improved motor performance . In diet-induced obese mice, this compound improved glucose tolerance .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the mitochondrial pyruvate carrier, affecting pyruvate metabolism . It also reduces 2HG levels, indicating its involvement in the glutamine metabolic pathway .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Zaprinast se puede sintetizar a través de un proceso de varios pasos que implica la reacción de 2-propoxifenilhidrazina con acetoacetato de etilo para formar el compuesto intermedio. Este intermedio luego se cicla para formar la estructura triazolopirimidinona de this compound .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de catalizadores eficientes y condiciones de reacción para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Zaprinast se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar productos oxidados correspondientes.
Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo fenilo o en la porción triazolopirimidinona.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula de this compound.
Comparación Con Compuestos Similares
Compuestos similares
Sildenafilo: Un inhibidor de la fosfodiesterasa conocido que se utiliza para tratar la disfunción eréctil.
Vardenafilo: Otro inhibidor de la fosfodiesterasa con aplicaciones similares.
Tadalafilo: Utilizado para fines terapéuticos similares al sildenafilo y al vardenafilo.
Singularidad de Zaprinast
This compound es único en su capacidad de inhibir selectivamente múltiples subtipos de fosfodiesterasa (PDE5, PDE6, PDE9 y PDE11) y su papel como precursor de fármacos más exitosos como el sildenafilo. Su activación de GPR35 también lo diferencia de otros inhibidores de la fosfodiesterasa .
Propiedades
IUPAC Name |
5-(2-propoxyphenyl)-2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6H,2,7H2,1H3,(H2,14,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZGGXNDEMKIQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=NNN=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045224 | |
Record name | Zaprinast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500428 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37762-06-4 | |
Record name | Zaprinast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37762-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zaprinast [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037762064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | zaprinast | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Zaprinast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zaprinast | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZAPRINAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXT25D5DS0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Zaprinast?
A1: this compound primarily acts as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs), specifically PDE5. [, , , , , , ] This inhibition prevents the degradation of cGMP, leading to its accumulation within cells. [, , ]
Q2: Which PDE isoforms does this compound inhibit, and how does this selectivity impact its effects?
A2: While primarily known as a PDE5 inhibitor, this compound also inhibits PDE1, PDE6, PDE9, PDE10A, and PDE11A. [, , , , , ] Its effects vary depending on the tissue and specific PDE isoforms present. For example, its pulmonary vasodilatory effects are primarily attributed to PDE5 inhibition, while its effects on intestinal smooth muscle may involve both PDE5 and PDE1. [, , , ]
Q3: How does this compound's inhibition of PDEs influence downstream signaling pathways?
A3: By inhibiting cGMP degradation, this compound elevates intracellular cGMP levels. [, , ] This rise in cGMP activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation, neurotransmitter release modulation, and potential impact on gene expression. [, , , ]
Q4: Does this compound interact with nitric oxide (NO) signaling?
A4: Yes, this compound potentiates the effects of NO. [, , ] NO stimulates soluble guanylate cyclase (sGC), which increases cGMP production. [, ] this compound, by inhibiting cGMP degradation, enhances and prolongs the effects of NO-mediated vasodilation. [, , ]
Q5: Does this compound directly influence NO levels?
A5: While this compound enhances NO-mediated effects, research suggests it does not directly affect NO production. [] Studies have shown that this compound does not alter NO levels in serum or aortic tissue, even at doses that affect blood pressure and cGMP. []
Q6: How does this compound impact the cyclic adenosine monophosphate (cAMP) pathway?
A6: this compound's impact on cAMP is indirect. By increasing cGMP, it can inhibit PDE3, an enzyme that degrades both cAMP and cGMP. [, ] This inhibition can lead to an increase in cAMP levels, contributing to some of this compound's effects. [, ]
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C13H17N5O3, and its molecular weight is 291.3 g/mol.
Q8: Is there any available spectroscopic data for this compound?
A8: While the provided research papers do not detail specific spectroscopic data, standard characterization techniques like NMR, IR, and Mass Spectrometry are likely used to confirm its structure.
Q9: Does this compound have any known catalytic properties?
A9: this compound is not known to possess catalytic properties. Its primary mechanism of action involves the inhibition of enzymes (PDEs) rather than catalysis.
Q10: How do structural modifications of this compound affect its activity and selectivity?
A10: While the provided research does not focus on SAR studies of this compound, it is known that even minor changes to its structure could alter its binding affinity for different PDE isoforms, potentially influencing its selectivity and potency.
Q11: What are the typical formulations of this compound used in research?
A13: this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. [, , ] For in vivo experiments, it has been administered intravenously and intraperitoneally. [, , , , ]
Q12: What is the duration of action of this compound?
A14: The duration of action varies depending on the administration route, dosage, and animal model. Intravenous administration generally results in a rapid onset and relatively short duration of action. [, , ] For example, in lambs, the half-life of inhaled nitric oxide's vasodilatory effect increased from approximately 2 minutes to 10–12 minutes when combined with this compound infusion. []
Q13: What is known about the metabolism and excretion of this compound?
A13: The provided research papers do not provide detailed information about the metabolism and excretion of this compound.
Q14: What are the primary in vitro and in vivo models used to study the effects of this compound?
A16: this compound's effects have been studied in various models, including:- Isolated tissue preparations: Pulmonary arteries, aortic rings, ileal smooth muscle [, , , , , , , , ]- Cultured cells: Rat forebrain neurons, microglial cells [, ] - Animal models: Rats, mice, lambs, sheep, piglets [1, 2, 5, 7-10, 15, 17, 18, 20, 25, 26, 28, 32-34]
Q15: What are the main therapeutic areas where this compound has shown potential?
A17: Preclinical research suggests potential applications for this compound in:- Pulmonary hypertension: Due to its pulmonary vasodilatory effects [, , , , , , , ]- Pain management: Demonstrating antinociceptive effects in models of acute and neuropathic pain [, , , ]- Cognitive enhancement: Exhibiting memory-enhancing effects in rodent models [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.